N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
This compound is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused with a thiophene moiety at position 3 and a 4-nitrophenyl group linked via a thioacetamide bridge. Such hybrid frameworks are often explored for pharmacological applications due to their ability to modulate enzyme interactions, particularly in antimicrobial or anticancer contexts .
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3S2/c24-15(18-11-3-5-12(6-4-11)23(25)26)10-28-16-8-7-14-19-20-17(22(14)21-16)13-2-1-9-27-13/h1-9H,10H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLYMDANJXFAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, structure, and biological effects, particularly its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a nitrophenyl group and a thiophenyl-substituted triazole-pyridazine moiety. Its molecular formula is , with a molecular weight of approximately 314.36 g/mol. The presence of the nitro group and the thiophenyl ring contributes to its biological activity by potentially enhancing interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler thiophene derivatives and nitrophenyl acetamides. The detailed synthetic pathway often includes:
- Formation of Thiophene Derivatives : Starting from thiophene compounds.
- Introduction of the Triazole Ring : Utilizing cyclization reactions.
- Final Coupling Reactions : To attach the nitrophenyl and thioacetamide groups.
Anticancer Properties
Research indicates that compounds containing triazole and thiophene moieties exhibit promising anticancer activities. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives similar to this compound demonstrate significant cytotoxic effects against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer). The IC50 values for these compounds can be as low as 4.37 µM for HepG-2 cells and 8.03 µM for A549 cells, indicating potent activity compared to standard drugs like cisplatin .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of DNA/RNA Synthesis : Compounds with triazole rings are known to interfere with nucleic acid synthesis, crucial for cancer cell proliferation .
- Targeting Key Enzymes : The presence of the thiadiazole structure may allow interactions with enzymes involved in tumorigenesis, such as dihydrofolate reductase (DHFR), which is critical for DNA synthesis .
- Antioxidant Activity : Many derivatives show antioxidant properties that help mitigate oxidative stress in cells, contributing to their anticancer effects .
Comparative Biological Activity Table
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG-2 | 4.37 | Inhibition of DNA/RNA synthesis |
| Similar Thiophene-Triazole Derivative | A549 | 8.03 | Enzyme inhibition (e.g., DHFR) |
Case Studies
Several studies have highlighted the potential of triazole-based compounds in cancer therapy:
- Study on Thiadiazole Derivatives : A recent investigation into 1,3,4-thiadiazole derivatives revealed their broad-spectrum anticancer activity across multiple cell lines .
- Mechanistic Insights : Research focusing on the interaction between triazoles and key metabolic pathways has illustrated how these compounds can disrupt cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its triazolo-pyridazine scaffold, which distinguishes it from other nitrogen-containing heterocycles. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
Thiazolo-pyridines () incorporate sulfur in the fused ring, which may improve lipophilicity and membrane penetration for antimicrobial activity .
Substituent Effects: The 4-nitrophenyl group in the target compound is strongly electron-withdrawing, contrasting with the electron-donating dimethylamino groups in . This difference could alter solubility and reactivity in biological systems . The thioacetamide bridge in the target compound provides flexibility and hydrogen-bonding capacity, unlike the rigid cyanoacetamide groups in .
Biological Activity: While thiazolo-pyridines in demonstrate explicit antimicrobial efficacy (e.g., against Staphylococcus aureus), the target compound’s bioactivity remains speculative due to a lack of direct studies.
Q & A
Q. What are the common synthetic routes for N-(4-nitrophenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the triazolo-pyridazine core. Key steps include:
Thiophene incorporation : Reacting 3-amino-[1,2,4]triazolo[4,3-b]pyridazine with thiophene-2-carbaldehyde via cyclocondensation .
Thioether linkage : Introducing the thioacetamide group through nucleophilic substitution using 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Nitrophenyl coupling : Final amidation with 4-nitroaniline using coupling agents like EDCI/HOBt .
- Table : Representative Synthetic Steps
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the thiophene-triazolo-pyridazine core and acetamide linkage. Key signals include:
- Thiophene protons: δ 7.2–7.5 ppm (multiplet) .
- Triazole-CH: δ 8.1–8.3 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₉H₁₄N₆O₃S₂: 454.06) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
Q. What are the key structural features influencing its reactivity?
- Methodological Answer :
- Electron-withdrawing nitro group : Enhances electrophilicity of the acetamide carbonyl, facilitating nucleophilic attacks (e.g., hydrolysis studies) .
- Triazolo-pyridazine core : Aromatic heterocycle stabilizes charge delocalization, affecting redox behavior .
- Thioether bridge : Susceptible to oxidation (e.g., forming sulfoxides under H₂O₂), requiring inert atmospheres during synthesis .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., solvent polarity, temperature) in the cyclocondensation step .
- Purification : Employ column chromatography with gradient elution (hexane:EtOAc 8:2 → 6:4) to isolate intermediates .
- In-line analytics : Implement LC-MS monitoring to detect side-products (e.g., over-oxidized thioethers) early .
Q. How should discrepancies between NMR and mass spectrometry data be resolved?
- Methodological Answer :
- Contradiction Analysis :
- Case : Observed [M+H]+ = 455.07 (HRMS) vs. calculated 454.06.
- Resolution :
Isotopic pattern check : Confirm presence of ³⁵Cl/³⁷Cl (if applicable) .
2D NMR (HSQC/HMBC) : Verify if unexpected peaks correlate with impurities (e.g., residual solvents) .
- Table : Common Data Discrepancies and Solutions
| Discrepancy Type | Likely Cause | Solution |
|---|---|---|
| Mass shift +1 Da | Incomplete deprotonation | Re-run MS in negative ion mode |
| Split NMR peaks | Rotamers from amide bond | Heat sample to 50°C in DMSO-d₆ |
Q. What strategies are recommended for evaluating its biological activity in vitro?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR) due to triazolo-pyridazine's ATP-binding affinity .
- Assay Design :
Enzyme inhibition : Use fluorescence-based kinase assays (IC₅₀ determination) .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), comparing EC₅₀ values with controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
